

Introduction: The Strategic Importance of a Fluorinated Ketone Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-(Trifluoromethyl)phenyl)propan-2-one

Cat. No.: B1590555

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1-(4-(Trifluoromethyl)phenyl)propan-2-one, also known by its CAS Number 713-45-1, is a versatile ketone and a pivotal intermediate in advanced organic synthesis.[1][2] Its structure, which combines a phenylacetone backbone with a para-substituted trifluoromethyl (CF₃) group, makes it a compound of significant interest, particularly in the fields of medicinal chemistry and materials science.

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design.[3][4][5] This powerful electron-withdrawing moiety can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][6] The C-F bond's strength increases resistance to oxidative metabolism, potentially leading to improved pharmacokinetic profiles for drug candidates.[4] As such, **1-(4-(Trifluoromethyl)phenyl)propan-2-one** serves not merely as a synthetic precursor, but as a strategic tool for introducing these desirable properties into novel chemical entities. This guide provides a detailed examination of its molecular structure, physicochemical properties, synthesis, and applications, offering a comprehensive resource for professionals in chemical research and development.

Molecular Structure and Physicochemical Properties

The molecular architecture of **1-(4-(Trifluoromethyl)phenyl)propan-2-one** consists of a benzene ring connected to a propan-2-one (acetone) moiety through a methylene bridge. The defining feature is the trifluoromethyl group located at the para-position (position 4) of the phenyl ring. This substitution is critical to the molecule's unique reactivity and physical properties.

Caption: 2D Molecular Structure of **1-(4-(Trifluoromethyl)phenyl)propan-2-one**.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₉ F ₃ O	[1][7][8][9]
Molecular Weight	202.17 g/mol	[1][7][9][10]
CAS Number	713-45-1	[1][2]
Appearance	Sticky Oil to Solid	[2]
Canonical SMILES	<chem>CC(=O)CC1=CC=C(C=C1)C(F)(F)F</chem>	[2][9][10]
InChI Key	UIPDPUXNQIWJLF-UHFFFAOYSA-N	[2][10]
Boiling Point (Predicted)	215.0 ± 35.0 °C	[2]
Density (Predicted)	1.193 ± 0.06 g/cm ³	
XLogP3-AA	2.9	
Rotatable Bond Count	2	
Topological Polar Surface Area	17.1 Å ²	[2]
Storage Conditions	Sealed in dry, Room Temperature or Refrigerator	[2]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the identity and purity of **1-(4-(Trifluoromethyl)phenyl)propan-2-one**. While full spectral assignments require empirical data, the expected characteristics can be reliably predicted based on the molecular structure. Spectroscopic data for this compound, including ^1H NMR, ^{13}C NMR, IR, and MS, are available from commercial suppliers.^[8]^[11]

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl protons (CH_3) adjacent to the carbonyl group will appear as a singlet around δ 2.1-2.3 ppm. The methylene protons (CH_2) will also be a singlet, typically further downfield around δ 3.7-3.9 ppm. The aromatic protons on the phenyl ring will present as two doublets in the δ 7.2-7.7 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.
- ^{13}C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 205-207 ppm. The methyl and methylene carbons will appear in the aliphatic region. The aromatic carbons will have distinct signals, with the carbon attached to the CF_3 group showing a characteristic quartet due to C-F coupling.
- ^{19}F NMR: The fluorine NMR spectrum provides a simple and definitive confirmation of the trifluoromethyl group, which will appear as a sharp singlet.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of 202.17. Fragmentation patterns will likely include the loss of an acetyl group and other characteristic fragments of the benzyl ketone structure.

Representative Synthesis Protocol

The synthesis of substituted phenylacetones can be achieved through various methods. A common and effective route involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with an acetone equivalent like isopropenyl acetate. The following protocol is adapted from a patented procedure for the synthesis of the isomeric 1-(3-trifluoromethyl)phenyl-propan-2-one and serves as an authoritative and representative method for this class of compounds.^[12]

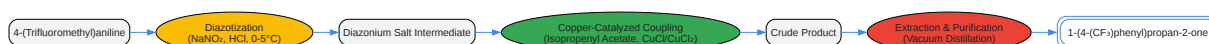
Expertise & Rationale: This method is advantageous as it starts from readily available 4-(trifluoromethyl)aniline. The core of the reaction is the formation of a diazonium salt, which is a versatile intermediate. The subsequent copper-catalyzed reaction is a variation of the

Meerwein arylation, where the diazonium group is replaced by the propan-2-one moiety from isopropenyl acetate. The copper(I) and copper(II) salts act as catalysts to facilitate the radical-mediated decomposition of the diazonium salt and its addition to the enol acetate.

Step-by-Step Methodology:

- **Diazonium Salt Formation:**
 - In a reaction vessel, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a mixture of an appropriate acid (e.g., HCl or H₂SO₄) and water at 0-5 °C.
 - Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.
 - Stir the resulting mixture for 30 minutes at this temperature. The formation of the diazonium salt is a self-validating step; its successful formation is critical for the subsequent C-C bond formation.
- **Copper-Catalyzed Coupling:**
 - In a separate, larger vessel, prepare a mixture of cuprous chloride (CuCl, cat.), cupric chloride (CuCl₂, cat.), sodium acetate (as a buffer), isopropenyl acetate (1.5 eq), and a suitable polar solvent like acetone or methanol.[\[12\]](#)
 - Warm this catalytic mixture to 30-40 °C.
 - Slowly add the previously prepared diazonium salt solution to the catalytic mixture over 30-40 minutes. Vigorous nitrogen evolution will be observed. The controlled addition and temperature management are crucial for preventing side reactions and ensuring a safe, reproducible outcome.
- **Work-up and Purification:**
 - After the addition is complete, stir the reaction mixture for an additional hour at room temperature to ensure the reaction goes to completion.
 - Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate.

- Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure **1-(4-(trifluoromethyl)phenyl)propan-2-one**.



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Caption: Generalized workflow for the synthesis of **1-(4-(Trifluoromethyl)phenyl)propan-2-one**.

Applications in Research and Drug Development

The utility of **1-(4-(trifluoromethyl)phenyl)propan-2-one** extends from fundamental catalytic research to the synthesis of complex pharmaceutical agents. Its versatile chemical nature allows it to serve as a key building block in multiple synthetic pathways.

1. **Ligand Synthesis for Catalysis:** A notable application of this compound is in the field of organometallic chemistry. It is used in the preparation of highly congested carbazoyl-derived P,N-type phosphine ligands.^{[1][7]} These specialized ligands are then employed in palladium-catalyzed monoarylation reactions, which are crucial for constructing complex aromatic systems. The trifluoromethylphenyl group on the ligand can modulate its electronic properties and stability, influencing the efficiency and selectivity of the catalytic cycle.

2. **Precursor for Bioactive Molecules:** The trifluoromethylphenyl motif is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.^{[5][6]} While direct synthesis pathways from **1-(4-(trifluoromethyl)phenyl)propan-2-one** for specific marketed drugs are proprietary, its value as an intermediate is clear. The ketone functionality can be readily transformed into other functional groups:

- Reductive Amination: To form amphetamine analogues, which are scaffolds for various central nervous system agents.
- Aldol Condensation: To build larger carbon skeletons.
- Reduction: To form the corresponding alcohol, which can be a precursor for chiral compounds.

The strategic placement of the CF₃ group makes this compound an ideal starting material for synthesizing drug candidates where enhanced metabolic stability and membrane permeability are desired.[4] This is particularly relevant for drugs targeting the central nervous system or those requiring high oral bioavailability.

Safety Information

As a laboratory chemical, **1-(4-(trifluoromethyl)phenyl)propan-2-one** should be handled with appropriate care. According to available safety data, it is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram is GHS07 (Exclamation mark), and the signal word is "Warning".[2] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-(4-(Trifluoromethyl)phenyl)propan-2-one is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists a reliable method for incorporating the valuable trifluoromethylphenyl moiety into complex molecules. Its well-defined molecular structure, predictable spectroscopic signature, and accessible synthetic routes make it a practical and powerful tool. For researchers and professionals in drug development and materials science, understanding the properties and potential of this compound opens avenues for creating novel molecules with enhanced performance and function.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Fluorinated Ketone Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590555#1-4-trifluoromethyl-phenyl-propan-2-one-molecular-structure-and-weight]

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